molecular formula C8H17N B1369388 N-(Pentan-2-YL)cyclopropanamine

N-(Pentan-2-YL)cyclopropanamine

Cat. No.: B1369388
M. Wt: 127.23 g/mol
InChI Key: REMPMHLNCTVJCL-UHFFFAOYSA-N
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Description

N-(Pentan-2-YL)cyclopropanamine is a secondary amine featuring a cyclopropane ring substituted with a pentan-2-yl group. Its molecular formula is C₈H₁₇N (cyclopropane: C₃H₅, pentan-2-yl: C₅H₁₁, amine: NH), with a molecular weight of 127.23 g/mol.

While direct synthesis data for this compound is absent in the provided evidence, analogous cyclopropanamine derivatives (e.g., aromatic-substituted variants) are synthesized via palladium-catalyzed coupling or hydrogenation over platinum catalysts . For this compound, plausible routes include:

  • Reductive amination of cyclopropanamine with pentan-2-one.
  • Nucleophilic substitution between cyclopropanamine and a pentan-2-yl halide.

Potential applications include pharmacological intermediates, given the use of similar amines in mitochondrial ATP inhibitors and other bioactive molecules.

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

N-pentan-2-ylcyclopropanamine

InChI

InChI=1S/C8H17N/c1-3-4-7(2)9-8-5-6-8/h7-9H,3-6H2,1-2H3

InChI Key

REMPMHLNCTVJCL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1CC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N-(Pentan-2-YL)cyclopropanamine with structurally related cyclopropanamine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Method Key Properties/Applications
This compound C₈H₁₇N 127.23 Branched alkyl (C₅H₁₁) Likely reductive amination High lipophilicity; drug intermediate (inferred)
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.22 Aromatic nitro group Unspecified (MSDS available) Lab chemical; stability concerns under heat
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine C₁₄H₁₉ClN 236.76 Chlorinated aryl + isopropyl Hydrogenation over Pt catalyst Patent-protected synthesis
N-Allyl-2-(2-cyclopentenyl)-1-methylethanamine C₁₁H₁₉N 165.28 Allyl + cyclopentenyl Unspecified Structural complexity for niche applications
Key Observations:

Stability: Aromatic nitro groups (e.g., in ) may decompose under heat to release toxic gases (e.g., NOₓ), whereas alkyl-substituted variants like the target compound are likely more stable. Synthetic Complexity: Aromatic derivatives often require specialized catalysts (e.g., Pd, Pt) , while alkyl-substituted amines may be synthesized via simpler routes.

Biological Relevance: Compounds like N-(5-(Diethylamino)pentan-2-yl)pyridin-2-amine () are used in mitochondrial inhibitors, suggesting that alkyl-cyclopropanamines could serve as bioactive scaffolds.

Physicochemical Properties

  • Solubility: The pentan-2-yl group’s hydrophobicity may reduce water solubility compared to polar derivatives (e.g., nitrophenyl or cyano-substituted amines in ).
  • Boiling Point : Estimated to be lower than aromatic analogs due to weaker intermolecular forces (e.g., absence of π-π stacking).

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